Benzamide, N-3-butenyl-

Description

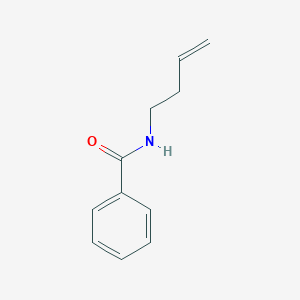

N-3-butenylbenzamide, with the chemical formula C₁₁H₁₃NO, is an organic compound that has garnered interest in synthetic organic chemistry. guidechem.com It is recognized as a derivative of benzamide (B126) and is characterized by the presence of a butenyl group attached to the nitrogen atom. Its structure provides a useful scaffold for the synthesis of more complex molecules.

Table 1: Chemical Properties of N-3-butenylbenzamide

| Property | Value |

|---|---|

| CAS Number | 17150-61-7 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.231 g/mol |

| Canonical SMILES | C=CCCNC(=O)C1=CC=CC=C1 |

| InChI Key | YEONEJZSMJHAKH-UHFFFAOYSA-N |

Data sourced from Guidechem. guidechem.com

Structure

3D Structure

Properties

CAS No. |

17150-61-7 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

N-but-3-enylbenzamide |

InChI |

InChI=1S/C11H13NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) |

InChI Key |

YEONEJZSMJHAKH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCNC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Butenylbenzamide and Its Analogues

Direct Amidation and Related Coupling Reactions

Direct amidation methods provide the most straightforward routes to N-3-butenylbenzamide, typically involving the formation of an amide bond between a benzoic acid derivative and 3-buten-1-amine (B1219720) in a single step.

Carbodiimide-Mediated Approaches

Carbodiimide (B86325) coupling is a widely used method for amide bond formation due to its mild reaction conditions and broad applicability. This approach utilizes a carbodiimide reagent to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. In the synthesis of N-3-butenylbenzamide, benzoic acid is treated with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an active O-acylisourea intermediate. wikipedia.orgthermofisher.com This intermediate readily reacts with 3-buten-1-amine to yield the target amide and a urea (B33335) byproduct. thermofisher.com To enhance reaction efficiency and minimize side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, additives like N-hydroxysuccinimide (NHS) are often included. thermofisher.com

Table 1: Common Reagents in Carbodiimide-Mediated Synthesis

| Reagent Type | Example | Function |

|---|---|---|

| Carbodiimide | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid group. |

| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble activating agent. thermofisher.com |

| Additive | N-Hydroxysuccinimide (NHS) | Improves efficiency and forms a more stable amine-reactive intermediate. thermofisher.com |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Acts as a proton scavenger. |

Acyl Halide Reactions

The reaction between an acyl halide and an amine is a classic and highly efficient method for preparing amides. For the synthesis of N-3-butenylbenzamide, benzoyl chloride is the most common acyl halide employed. orgoreview.comwikipedia.org The reaction involves the nucleophilic acyl substitution of the chloride on benzoyl chloride by 3-buten-1-amine. libretexts.orglibretexts.org This method is typically performed in the presence of a base, such as pyridine (B92270) or an excess of the amine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. libretexts.org The reaction is generally rapid and high-yielding.

Table 2: Representative Acyl Halide Reaction for N-3-butenylbenzamide Synthesis

| Starting Material 1 | Starting Material 2 | Base | Product | Byproduct |

|---|

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers a different approach, where the amide functionality is introduced by displacing a leaving group from an activated aromatic ring. pressbooks.pubwikipedia.org This strategy is particularly useful for synthesizing substituted analogues of N-3-butenylbenzamide. Research has demonstrated that the pre-formed anion of N-3-butenylbenzamide can act as a nucleophile, attacking an electron-deficient aromatic ring. For instance, the reaction of the N-3-butenylbenzamide anion with 2-fluoro-1-nitrobenzene, using a copper(I) iodide catalyst system, yields N-(3-butenyl)-N-(2-nitrophenyl)benzamide. This method is effective when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com

Multi-Step Synthetic Routes

Multi-step syntheses provide access to N-3-butenylbenzamide and its analogues when direct methods are not feasible or when complex derivatives are desired. vapourtec.comudel.edulibretexts.org These routes involve the initial preparation of key intermediates followed by subsequent chemical transformations.

Intermediate Precursor Synthesis

The primary precursors for the synthesis of N-3-butenylbenzamide are benzoic acid derivatives and 3-buten-1-amine. 3-Buten-1-amine, also known as homoallylamine, is a key intermediate that can be synthesized through various methods. lookchem.com It is a commercially available aliphatic terminal amine used in organic synthesis. fishersci.ca Similarly, substituted benzoic acids or benzoyl chlorides serve as precursors for analogues of N-3-butenylbenzamide. For example, 2-(but-3-en-1-yl)benzoic acid can be synthesized by reacting 2-methylbenzoic acid with n-butyllithium and then quenching with allyl bromide. acs.org This intermediate can then be converted to its corresponding amide.

Sequential Functionalization and Cyclization Pathways

N-3-butenylbenzamide and its analogues are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. thieme-connect.com The presence of the terminal alkene allows for a range of sequential functionalization and cyclization reactions. A notable example is the iodocyclization of N-alkenylamides. The use of tert-butyl hypoiodite (B1233010) (t-BuOI) has been shown to be a powerful reagent for the cyclization of N-alkenylamides under mild and neutral conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net When applied to alkenylbenzamide derivatives, this method can lead to the formation of N,O- or N,S-heterocycles, such as oxazolines and oxazines. researchgate.net This pathway involves the initial synthesis of the N-3-butenylbenzamide followed by the electrophilic addition of iodine to the double bond, which triggers an intramolecular nucleophilic attack by the amide oxygen, leading to the formation of a heterocyclic ring. researchgate.net

Table 3: Example of a Sequential Functionalization-Cyclization Pathway

| Substrate | Reagent | Key Intermediate | Final Product Type | Ref. |

|---|

Green Chemistry and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to minimize environmental impact. unimi.itrsc.org This involves the use of environmentally benign reagents and conditions, atom economy, and the development of catalytic methods. unimi.ityork.ac.uk

One of the primary green strategies for amide synthesis is the direct amidation of carboxylic acids and amines, where water is the only byproduct. researchgate.net Biocatalysis, utilizing enzymes like lipase, has emerged as a powerful tool for amide bond formation under mild, aqueous conditions, thereby avoiding toxic reagents. york.ac.uknih.gov For instance, lipase-catalyzed synthesis of N-acyl glycines has been achieved with high yields (up to 80%) in aqueous media. nih.gov While not specifically demonstrated for N-3-butenylbenzamide, this enzymatic approach offers a promising green alternative to traditional methods. york.ac.uknih.gov

The use of alternative energy sources, such as microwave irradiation, has also been shown to accelerate amide synthesis, often leading to higher yields in shorter reaction times and sometimes under solvent-free conditions. rsc.orgnih.govnih.govresearchgate.netcem.com This technique reduces energy consumption and aligns with the principles of green chemistry. nih.gov For example, microwave-assisted synthesis of benzimidazole (B57391) derivatives and N-acylated cephalosporins has been achieved in high yields (82-93%) with significantly reduced reaction times compared to conventional heating. cem.com

Flow chemistry represents another sustainable approach, offering enhanced safety and efficiency, particularly for exothermic reactions. cam.ac.ukeuropa.eu By using flow reactors, heat transfer is more efficient, preventing hotspots and potential runaway reactions. europa.eu This method allows for the controlled synthesis of complex molecules and has been applied to the preparation of various heterocycles. cam.ac.ukorganic-chemistry.org

Furthermore, the choice of solvent is a critical aspect of green synthesis. The development of reactions in greener solvents or under solvent-free conditions is a key area of research. unimi.itnih.gov For example, a sustainable synthesis of aldehydes and ketones from alcohols has been developed using gaseous nitrogen dioxide, a process that is free of waste. nih.gov

Synthetic Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of N-alkenylamides and their subsequent transformations, various strategies have been employed to enhance efficiency.

In the synthesis of related N-heterocycles from N-alkenylamides, the choice of catalyst and reagents plays a pivotal role. For instance, in the hypervalent iodine-mediated cyclization of N-alkenylamides, the yield of the resulting heterocyclic product can be significantly influenced by the nature of the iodoarene catalyst. A study on the cyclization of an N-bishomoallylamide showed that changing the iodoarene catalyst from 2-iodoanisole (B129775) to the more electron-rich 2-iodo-1,3-dimethoxybenzene, and extending the reaction time, increased the yield from 30% to 68%. researchgate.netbeilstein-journals.org

Table 1: Optimization of Iodoarene Catalyst in Hypervalent Iodine-Mediated Cyclization of an N-bishomoallylamide Analogue researchgate.netbeilstein-journals.org

| Entry | Iodoarene Catalyst | Yield (%) |

|---|---|---|

| 1 | 2-Iodoanisole (150 mol%) | 30 |

| 2 | Iodobenzene | ~35-40 |

| 3 | 2-Iodo-1,3-dimethoxybenzene | 44 |

| 4 | 1-Iodonaphthalene | 49 |

Similarly, in the palladium-catalyzed long-range olefin isomerization of 2-alkenylbenzoic acid derivatives, an analogue system to N-alkenylbenzamides, optimization of the catalyst and reaction conditions was key to achieving high yields. The use of PdCl2 at room temperature under a nitrogen atmosphere resulted in a 92% yield of the isomerized product. acs.org

Table 2: Optimization of Palladium-Catalyzed Olefin Isomerization acs.org

| Entry | Catalyst | Temperature (°C) | Atmosphere | Yield (%) |

|---|---|---|---|---|

| 1 | PdCl2 (10 mol%) | 50 | Air | 57 (oxidized product) |

| 2 | PdCl2 (10 mol%) | 25 | Nitrogen | 92 |

| 3 | Pd(OAc)2 (10 mol%) | 25 | Nitrogen | 85 |

For amide bond formation involving electron-deficient amines, which can be sluggish, a systematic optimization of coupling reagents and conditions is necessary. A study on the amidation of electron-deficient anilines found that using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) provided the best results, with yields up to 91%. nih.gov

Machine learning has also been introduced as a tool to accelerate the optimization of reaction conditions for enzyme-catalyzed syntheses. rsc.org By using reactivity descriptors and machine learning models, optimal conditions for substrate molar ratios, solvent, water content, enzyme concentration, and temperature can be predicted, leading to the highest possible yields. rsc.org This data-driven approach holds promise for the efficient optimization of the synthesis of N-3-butenylbenzamide and its analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Benzamide (B126), N-3-butenyl- reveals distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

In a typical ¹H NMR spectrum, the aromatic protons of the benzamide group appear in the downfield region, generally between 7.4 and 7.8 ppm. These signals often present as a complex multiplet due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. The amide proton (N-H) usually appears as a broad singlet, with its chemical shift being concentration and temperature-dependent.

The protons of the N-3-butenyl group exhibit characteristic signals in the aliphatic and vinylic regions of the spectrum. The terminal vinyl protons (=CH₂) typically resonate between 5.0 and 5.9 ppm, often as multiplets due to coupling with each other and the adjacent methine proton. The methine proton (-CH=) of the butenyl group is also found in this region. The methylene (B1212753) group adjacent to the nitrogen atom (-NH-CH₂-) is expected to appear as a triplet around 3.5 ppm, while the other methylene group (-CH₂-CH=) would likely be a quartet around 2.4 ppm.

Table 1: ¹H NMR Spectroscopic Data for Benzamide, N-3-butenyl-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.75 - 7.85 | m | 2H | Aromatic (ortho-protons) |

| 7.40 - 7.55 | m | 3H | Aromatic (meta- and para-protons) |

| 6.40 (br s) | s | 1H | NH |

| 5.75 - 5.90 | m | 1H | -CH=CH₂ |

| 5.05 - 5.20 | m | 2H | -CH=CH₂ |

| 3.45 - 3.55 | q | 2H | -NH-CH₂- |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, the signals are typically weaker than in ¹H NMR. libretexts.org However, it offers a wider range of chemical shifts, usually from 0 to 220 ppm, which minimizes signal overlap. libretexts.org

In the ¹³C NMR spectrum of Benzamide, N-3-butenyl-, the carbonyl carbon (C=O) of the amide group is the most deshielded, appearing at the lowest field, typically around 167 ppm. The aromatic carbons resonate in the range of 127 to 134 ppm. The carbon atoms of the N-3-butenyl group have distinct chemical shifts. The sp² hybridized carbons of the vinyl group (-CH=CH₂) are found between approximately 117 and 135 ppm. The sp³ hybridized methylene carbons (-NH-CH₂- and -CH₂-CH=) appear in the upfield region of the spectrum, typically between 30 and 45 ppm.

Table 2: ¹³C NMR Spectroscopic Data for Benzamide, N-3-butenyl-

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 167.5 | C=O (Amide) |

| 134.2 | Aromatic (Quaternary Carbon) |

| 134.8 | -CH=CH₂ |

| 131.4 | Aromatic (para-CH) |

| 128.6 | Aromatic (meta-CH) |

| 127.0 | Aromatic (ortho-CH) |

| 117.2 | -CH=CH₂ |

| 40.1 | -NH-CH₂- |

Note: The chemical shifts are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). docbrown.info

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are often employed. Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These advanced techniques provide a complete and detailed structural map of Benzamide, N-3-butenyl-.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. msu.edu It provides information about the molecular weight and the elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues. msu.edu

The mass spectrum of Benzamide, N-3-butenyl- will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion under electron impact or other ionization methods leads to the formation of various fragment ions. Common fragmentation pathways for amides include cleavage of the amide bond and rearrangements. For Benzamide, N-3-butenyl-, characteristic fragments would likely include the benzoyl cation and ions resulting from the loss of the butenyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to four or more decimal places. nih.gov This precision allows for the determination of the exact elemental formula of Benzamide, N-3-butenyl-, distinguishing it from other compounds with the same nominal mass. For instance, HRMS can confirm the presence and number of nitrogen and oxygen atoms in the molecule, providing definitive evidence for its chemical composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. specac.com Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that serves as a molecular fingerprint. specac.com

The IR spectrum of Benzamide, N-3-butenyl- exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is typically observed in the region of 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the amide group. specac.com The N-H stretching vibration of the secondary amide usually appears as a sharp peak around 3300-3500 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching of the benzene ring appears in the 1450-1600 cm⁻¹ region.

The N-3-butenyl group also gives rise to specific IR absorptions. The C=C stretching vibration of the alkene is expected around 1640 cm⁻¹. The =C-H stretching of the vinyl group appears at approximately 3080 cm⁻¹. libretexts.org The out-of-plane bending vibrations of the vinyl C-H bonds give rise to strong bands in the 910-990 cm⁻¹ region.

Table 3: IR Spectroscopic Data for Benzamide, N-3-butenyl-

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3350 | Strong, Sharp | N-H Stretch (Amide) |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~3080 | Medium | =C-H Stretch (Alkene) |

| ~2930, ~2860 | Medium | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1640 | Medium | C=C Stretch (Alkene) |

| ~1580, ~1480 | Medium to Strong | C=C Stretch (Aromatic) |

| ~1540 | Strong | N-H Bend (Amide II) |

| ~990, ~915 | Strong | =C-H Bend (Alkene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. For Benzamide, N-3-butenyl-, the UV-Vis spectrum is primarily dictated by the electronic structure of the benzamide chromophore. The benzene ring and the adjacent carbonyl group (C=O) form a conjugated system that gives rise to characteristic absorption bands in the UV region.

The principal electronic transitions observed for the benzamide moiety are the π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. These are responsible for the strong absorption bands. The n → π* transition involves the promotion of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is generally of much lower intensity.

In a non-polar solvent, the benzamide chromophore typically exhibits a strong absorption band (π → π) around 225-230 nm, which is often referred to as the E2-band (ethylenic), and a weaker band (also π → π) around 265-270 nm, known as the B-band (benzenoid). The n → π* transition is expected to appear as a weak shoulder at longer wavelengths, typically above 300 nm, though it is often obscured by the more intense π → π* bands.

The N-3-butenyl substituent is an isolated alkene and does not conjugate with the benzamide chromophore. Therefore, its own π → π* transition, expected to occur at a much shorter wavelength (typically < 200 nm), does not significantly influence the main absorption bands of the benzamide portion of the molecule. The primary role of the N-3-butenyl group is that of a non-chromophoric substituent attached to the amide nitrogen.

A summary of expected UV-Vis absorption data for Benzamide, N-3-butenyl- based on typical values for benzamide derivatives is presented in Table 1. It is important to note that the exact absorption maxima (λmax) and molar absorptivity (ε) can be influenced by the solvent used for the analysis.

| Transition Type | Typical λmax (nm) | Typical Molar Absorptivity (ε, L·mol-1·cm-1) | Associated Molecular Orbitals |

|---|---|---|---|

| π → π* (E2-band) | ~225-230 | High (~10,000 - 15,000) | HOMO to LUMO |

| π → π* (B-band) | ~265-270 | Moderate (~1,000 - 2,000) | HOMO-1 to LUMO |

| n → π* | >300 | Low (<100) | n orbital to LUMO |

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Assembly

As of the latest available data, a specific single-crystal X-ray structure for Benzamide, N-3-butenyl- (CAS 17150-61-7) has not been reported in publicly accessible crystallographic databases. However, the structural characteristics can be inferred from the extensive body of research on the crystal structures of other N-substituted benzamide derivatives. researchgate.netugr.es

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and torsion angles. For Benzamide, N-3-butenyl-, a crystal structure would reveal the conformation of the N-3-butenyl chain relative to the benzamide group. A key feature of benzamide derivatives is their propensity to form robust intermolecular hydrogen bonds. researchgate.net The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), facilitating the formation of supramolecular assemblies.

In the solid state, benzamides commonly form centrosymmetric dimers through N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) graph set motif. These dimers can then further assemble into tapes or sheets through weaker interactions. While π-π stacking between the phenyl rings is a possibility, it is not always a dominant feature in the crystal packing of simple benzamides. researchgate.net

The conformation of the flexible N-3-butenyl group would be determined by a combination of intramolecular steric effects and intermolecular packing forces within the crystal lattice. The double bond in the butenyl chain might also participate in weak C-H···π interactions, further stabilizing the crystal packing. Table 2 presents expected crystallographic parameters for Benzamide, N-3-butenyl-, based on data from closely related structures. researchgate.net

| Parameter | Expected Value/Feature | Significance |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | Likely Centrosymmetric (e.g., P2₁/c) | Determines the symmetry operations within the unit cell. |

| Primary Supramolecular Motif | N-H···O=C hydrogen-bonded dimer | Governs the primary packing arrangement. |

| Key Bond Length (C=O) | ~1.23 - 1.25 Å | Typical double bond character. |

| Key Bond Length (C-N) | ~1.33 - 1.35 Å | Partial double bond character due to amide resonance. |

| Phenyl-Amide Torsion Angle | Variable, influences conjugation | Describes the planarity between the phenyl ring and amide group. |

Integration of Spectroscopic Data for Comprehensive Structural Characterization

A comprehensive structural elucidation of Benzamide, N-3-butenyl- is achieved by integrating data from multiple spectroscopic techniques, as no single method provides a complete picture. lehigh.eduhebmu.edu.cn The synergy between Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy is essential for unambiguous characterization.

Mass Spectrometry (MS) would confirm the molecular weight (175.23 g/mol for C₁₁H₁₃NO) and provide fragmentation patterns that help identify structural components. Key fragments would likely include the benzoyl cation (m/z 105) and fragments arising from the loss of the butenyl side chain.

Infrared (IR) Spectroscopy identifies the functional groups present. For Benzamide, N-3-butenyl-, characteristic peaks would include the N-H stretch (~3300 cm⁻¹), the C=O stretch of the amide (~1640-1660 cm⁻¹), C=C stretches of the aromatic ring (~1600, 1480 cm⁻¹), and the C=C stretch of the butenyl group (~1640 cm⁻¹, potentially overlapping with the amide carbonyl).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework.

¹H NMR would show distinct signals for the aromatic protons, the N-H proton, and the protons of the butenyl chain (including the terminal vinyl protons). The coupling patterns would confirm the connectivity of the atoms.

¹³C NMR would reveal the number of unique carbon environments, with characteristic chemical shifts for the carbonyl carbon (~167 ppm), aromatic carbons (127-135 ppm), and the carbons of the butenyl chain (including the sp² carbons of the double bond).

UV-Vis Spectroscopy , as discussed in section 3.4, confirms the presence of the benzamide chromophore and provides information about the electronic transitions within the conjugated system.

By combining the molecular formula and weight from MS, the functional groups from IR, the connectivity from NMR, and the conjugated system information from UV-Vis, a definitive and comprehensive structural characterization of Benzamide, N-3-butenyl- can be confidently established. This integrated approach is standard practice in the identification of organic compounds. lehigh.eduhebmu.edu.cn

Computational and Theoretical Investigations of N 3 Butenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties and thermodynamic stability of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to map the electron distribution and energy of the molecular system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. esqc.orgsbfisica.org.br It is based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial variables, making it more computationally tractable than traditional wavefunction-based methods for larger molecules. esqc.orgrutgers.edu For N-3-butenylbenzamide, a DFT study would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement.

Functionals such as B3LYP are often employed, which are hybrid functionals mixing DFT and Hartree-Fock exchange energies. uni-muenchen.de The choice of a basis set, such as 6-31G(d) or larger, is also critical for obtaining accurate results. The output of a DFT calculation provides key data on the molecule's stability and electronic properties.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -552.98 | Indicates the molecule's thermodynamic stability at 0 K. More negative values suggest greater stability. |

| Dipole Moment (Debye) | 3.85 | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Zero-point vibrational energy (kcal/mol) | 135.7 | Represents the energy of the molecule in its ground vibrational state. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com Analysis of these orbitals is crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.comwuxiapptec.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For N-3-butenylbenzamide, the HOMO is expected to be localized primarily on the electron-rich benzamide (B126) group, while the LUMO may have significant contributions from the carbonyl and phenyl ring.

| Parameter | Illustrative Energy (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.52 | Relates to the ionization potential; the energy required to remove an electron. |

| LUMO Energy | -0.89 | Relates to the electron affinity; the energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | 5.63 | A larger gap suggests higher stability and lower reactivity. wuxiapptec.com |

Density Functional Theory (DFT) Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing their potential binding modes and affinities. nih.govscirp.org

A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its target. researchgate.netarxiv.org Docking programs use scoring functions to estimate this affinity, usually reported as a binding energy in kcal/mol. nih.gov A more negative binding energy value suggests a stronger and more favorable interaction. For N-3-butenylbenzamide, docking studies could be performed against various protein targets, such as protein kinases, to evaluate its potential as an inhibitor. scirp.org

| Target Protein | Docking Program | Illustrative Binding Affinity (kcal/mol) | Interpretation |

|---|---|---|---|

| Protein Kinase (e.g., Aurora B) | AutoDock Vina | -7.9 | The negative value indicates a favorable binding interaction within the active site of the kinase. nih.gov |

| Cyclooxygenase-2 (COX-2) | AutoDock Vina | -7.2 | Suggests potential binding to COX enzymes, a common target for anti-inflammatory drugs. mdpi.com |

Beyond predicting binding affinity, docking simulations provide a detailed map of the intermolecular interactions between the ligand and the receptor's active site. nih.govnih.gov Analysis of the docked pose reveals crucial interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. scirp.orgnih.gov For N-3-butenylbenzamide, the amide group is a potential hydrogen bond donor and acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the active site.

| N-3-butenylbenzamide Moiety | Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Amide N-H | Glutamic Acid (GLU) | Hydrogen Bond (Donor) |

| Carbonyl Oxygen | Lysine (LYS) | Hydrogen Bond (Acceptor) |

| Phenyl Ring | Leucine (LEU), Valine (VAL) | Hydrophobic Interaction |

| Phenyl Ring | Phenylalanine (PHE) | π-π Stacking |

Binding Affinity Prediction

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. mdpi.comelifesciences.org An MD simulation numerically solves Newton's equations of motion for a system, providing a trajectory that reveals the system's dynamic behavior. nih.gov For N-3-butenylbenzamide, MD simulations can be used to assess the stability of its binding pose within a protein active site and to explore its conformational landscape. scirp.org

MD simulations can validate docking results by showing whether the predicted binding pose is stable over a period of nanoseconds. beilstein-journals.org The flexibility of the N-3-butenyl- side chain allows the molecule to adopt various conformations, which is the study of how a molecule's spatial arrangement can change due to rotation around its single bonds. libretexts.org MD simulations can explore these different conformations and their relative energies, providing insight into the dynamic nature of the molecule and how its shape might adapt upon binding to a receptor. ethz.ch

| Analysis Metric | Illustrative Finding | Significance |

|---|---|---|

| RMSD of Ligand | Stable fluctuation around 1.5 Å after 10 ns | Indicates that the ligand remains stably bound in its initial docked pose throughout the simulation. |

| Hydrogen Bond Occupancy | Amide-GLU H-bond present >85% of simulation time | Confirms a persistent and strong hydrogen bond, crucial for anchoring the ligand in the active site. nih.gov |

| Conformational Clustering of butenyl chain | Two major conformational clusters identified | Reveals the most populated shapes of the flexible tail, which could be important for binding specificity. |

Ligand-Protein Complex Dynamics

Molecular dynamics (MD) simulations are a important tool for understanding the behavior of ligand-protein complexes over time. These simulations can reveal crucial information about the stability of the interaction, conformational changes in both the ligand and the protein, and the key residues involved in binding.

In the context of N-3-butenylbenzamide, MD simulations would be employed to study its interaction with a specific protein target. The simulation would start with the docked pose of N-3-butenylbenzamide within the protein's binding site. Over the course of the simulation, typically spanning nanoseconds to microseconds, the movements of all atoms in the system are calculated based on a force field.

Analysis of the MD trajectory can provide insights into the stability of the N-3-butenylbenzamide-protein complex. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD for both suggests that the ligand remains securely bound in the active site. researchgate.net Conversely, large fluctuations or a drifting RMSD might indicate an unstable binding mode.

Furthermore, MD simulations can highlight the specific interactions that stabilize the complex. Hydrogen bonds, hydrophobic interactions, and electrostatic interactions between N-3-butenylbenzamide and the protein's amino acid residues can be tracked throughout the simulation. This information is invaluable for understanding the molecular basis of binding and for designing analogues with improved affinity. The dynamic behavior of the complex, including the flexibility of different protein regions upon ligand binding, can also be assessed through metrics like the root-mean-square fluctuation (RMSF). nih.gov

Conformational Flexibility and Stability Assessment

The conformational flexibility of N-3-butenylbenzamide is a critical determinant of its binding affinity and selectivity for a protein target. Both the benzamide and the N-3-butenyl groups possess rotatable bonds, allowing the molecule to adopt various conformations. Understanding which of these conformations is energetically favorable and which is the bioactive conformation (the one adopted upon binding) is a key aspect of computational analysis.

Computational methods such as conformational analysis and potential energy surface (PES) scanning can be used to explore the conformational space of N-3-butenylbenzamide. These methods systematically rotate the flexible bonds and calculate the energy of each resulting conformation. The output is a map of low-energy conformations, providing insights into the molecule's inherent flexibility.

The stability of different conformations can be assessed by their relative energies. Lower energy conformations are more stable and more likely to be populated at physiological temperatures. The bioactive conformation may not necessarily be the absolute lowest energy conformation in solution, as the energy penalty for adopting a higher-energy binding pose can be compensated by favorable interactions with the protein.

Molecular dynamics simulations also contribute to assessing conformational stability. By observing the conformational changes of N-3-butenylbenzamide within the protein's binding pocket over time, researchers can determine the stability of the bound conformation. researchgate.net Techniques like principal component analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion and conformational changes of the ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are instrumental in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogues. For N-3-butenylbenzamide and its derivatives, QSAR studies would involve creating a dataset of analogues with their corresponding biological activities and then using computational methods to build a predictive model.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. uniroma1.it To perform a CoMFA study on N-3-butenylbenzamide analogues, the molecules in the dataset are first aligned based on a common scaffold. Then, for each molecule, the steric (Lennard-Jones) and electrostatic (Coulomb) fields are calculated at various points on a 3D grid surrounding the molecules.

The resulting field values are then used as independent variables in a partial least squares (PLS) regression analysis, with the biological activity as the dependent variable. The outcome of a CoMFA study is a 3D contour map that visually represents the regions where changes in steric and electrostatic properties are predicted to increase or decrease biological activity. mdpi.com For instance, a green contour in a steric map might indicate that bulkier substituents are favored in that region, while a blue contour in an electrostatic map might suggest that an electropositive group would enhance activity. nih.gov

Table 1: Representative CoMFA Statistical Parameters

| Parameter | Value | Description |

| q² (cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. nih.gov |

| r² (non-cross-validated r²) | > 0.9 | Represents the goodness of fit of the model to the training data. nih.gov |

| Optimal Number of Components | 2-6 | The number of latent variables used in the PLS model. |

| Standard Error of Prediction (SEP) | Low value | Indicates the accuracy of predictions for a test set. ddg-pharmfac.net |

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net This broader range of descriptors can sometimes lead to more intuitive and easier-to-interpret models compared to CoMFA. nih.govnih.gov

The CoMSIA methodology is similar to CoMFA in that it involves aligning a set of molecules and calculating field values on a 3D grid. However, CoMSIA uses a Gaussian function to calculate the similarity indices, which avoids some of the singularities and sharp cutoffs associated with CoMFA's Lennard-Jones and Coulomb potentials. nih.gov The resulting contour maps from a CoMSIA study provide a detailed picture of the structural requirements for activity, highlighting regions where specific physicochemical properties are favorable or unfavorable. nih.govddg-pharmfac.net

Table 2: CoMSIA Field Contributions

| Field Type | Favorable Contour Color | Unfavorable Contour Color | Interpretation |

| Steric | Green | Yellow | Green indicates regions where bulky groups increase activity; yellow where they decrease it. |

| Electrostatic | Blue | Red | Blue indicates regions where positive charge increases activity; red where negative charge increases it. |

| Hydrophobic | Yellow | White | Yellow indicates regions where hydrophobic groups increase activity; white where hydrophilic groups are preferred. ddg-pharmfac.net |

| H-Bond Donor | Cyan | Purple | Cyan indicates where H-bond donors are favorable; purple where they are unfavorable. ddg-pharmfac.net |

| H-Bond Acceptor | Magenta | Red | Magenta indicates where H-bond acceptors are favorable; red where they are unfavorable. ddg-pharmfac.net |

Predictive Model Development and Validation

The development of a robust and predictive QSAR model is an iterative process. It begins with the careful curation of a dataset of compounds with reliable biological activity data. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms can be employed to develop the QSAR model. mdpi.comjait.us The quality of the resulting model is assessed using several statistical parameters. The squared correlation coefficient (r²) measures how well the model fits the training data, while the leave-one-out cross-validated squared correlation coefficient (q²) assesses the model's internal predictive ability. nih.gov

External validation is a crucial step to ensure the model's ability to predict the activity of new, unseen compounds. This is done by using the developed model to predict the activities of the test set compounds. The predictive r-squared (r²_pred) is a key metric for external validation. nih.gov A high r²_pred value indicates that the model has good generalizability. nih.govnih.gov

In Silico Design and Virtual Screening of Novel Analogues

The insights gained from computational studies like ligand-protein dynamics and QSAR can be leveraged for the in silico design and virtual screening of novel analogues of N-3-butenylbenzamide with potentially improved properties.

In silico design involves the rational modification of the N-3-butenylbenzamide scaffold based on the structural information obtained. For example, if CoMFA/CoMSIA maps indicate that a bulky, hydrophobic group is favored in a particular region, new analogues incorporating such groups can be designed. nih.gov

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. archivesofmedicalscience.comsourceforge.io This can be done through two main approaches:

Ligand-based virtual screening: This approach uses information about known active compounds, such as N-3-butenylbenzamide, to find other molecules with similar properties. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, is a common ligand-based method. europa.eu

Structure-based virtual screening: This method utilizes the 3D structure of the protein target. A large library of compounds is computationally "docked" into the binding site of the protein, and a scoring function is used to estimate the binding affinity of each compound. archivesofmedicalscience.com The top-scoring compounds are then selected for further investigation.

The combination of in silico design and virtual screening allows for the rapid exploration of a vast chemical space, prioritizing the synthesis and biological testing of the most promising candidates, thereby accelerating the drug discovery process. nih.gov

Chemical Reactivity and Derivatization Studies

Reactions Involving the Butenyl Moiety

The terminal double bond of the butenyl group is a key site for reactivity, participating in various addition, cyclization, and carbon-carbon bond-forming reactions.

Olefin metathesis has become a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. nih.govbeilstein-journals.org In the context of molecules containing a butenyl group, such as N-3-butenyl-benzamide derivatives, ring-closing metathesis (RCM) is a particularly valuable strategy. For RCM to occur, a second olefin must be present in the molecule.

For instance, derivatives of N-3-butenyl-benzamide can be designed to incorporate a second alkenyl group, creating a diene substrate suitable for RCM. The use of well-defined ruthenium-based catalysts, such as Grubbs' first or second-generation catalysts, facilitates the intramolecular reaction, leading to the formation of macrocyclic structures with the expulsion of a small olefin like ethylene (B1197577). harvard.edunih.gov This approach has been successfully applied in the synthesis of complex macrocyclic HIV-1 protease inhibitors, where a diene precursor containing a butenyloxy group undergoes RCM to form the cyclic core. nih.gov The efficiency of these reactions highlights the utility of the butenyl group as a handle for constructing elaborate cyclic systems via olefin metathesis. harvard.edu

The butenyl group readily participates in intramolecular cyclization reactions, particularly those initiated by electrophilic attack on the double bond. A notable example is the oxidative cyclization of N-3-butenyl-benzamide derivatives. Studies on 2-(3-butenyl)quinazolin-4(3H)-ones, which are synthesized from the corresponding 2-(pent-4-enamido)benzamides, demonstrate this reactivity. beilstein-journals.orgnih.govbeilstein-journals.org

When treated with [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), these substrates undergo a highly regioselective 5-exo-trig cyclization. beilstein-journals.orgnih.gov The reaction proceeds efficiently to yield 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. beilstein-journals.orgnih.govbeilstein-journals.org Mechanistic investigations suggest two possible pathways: one involving the initial formation of a nitrenium ion intermediate via oxidation of a nitrogen atom, and another where PIFA directly attacks the double bond. beilstein-journals.orgnih.gov Interestingly, substituents on the quinazoline (B50416) ring (derived from the original benzamide) were found to have minimal effect on the yield or selectivity of this cyclization. beilstein-journals.orgnih.gov

Other reagents can also induce cyclization. The reaction of 2-(3-butenyl)quinazolin-4(3H)-ones with iodine (I₂), N-iodosuccinimide (NIS), or N-bromosuccinimide (NBS) leads to angular 1-(halomethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. researchgate.net In contrast, using a strong acid like trifluoromethanesulfonic acid (CF₃SO₂OH) promotes cyclization to form linear 1-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones. researchgate.net

A study on the hypervalent iodine-mediated cyclization of N-alkenylamides revealed that changing the linker length from two to three carbons (as in N-3-butenyl-benzamide, also known as N-bishomoallylamide) shifts the reaction mechanism. beilstein-journals.org Instead of cyclizing at the amide oxygen, the reaction favors cyclization at the amide nitrogen, leading to the formation of a pyrrolidine (B122466) ring, the core of prolinol derivatives. beilstein-journals.org

| Starting Compound No. | Substituent (R) | Product No. | Yield (%) |

|---|---|---|---|

| 7a | H | 6a | 80 |

| 7b | 5-NO₂ | 6b | 82 |

| 7c | 5-F | 6c | 83 |

| 7d | 6-Me | 6d | 79 |

| 7e | 6-OMe | 6e | 75 |

| 7f | 6-Cl | 6f | 81 |

A straightforward modification of the N-3-butenyl-benzamide is the saturation of the carbon-carbon double bond. This is typically achieved through catalytic hydrogenation. The reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). nih.govsmolecule.com This process reduces the butenyl group to the corresponding saturated butyl group, yielding N-butylbenzamide. This transformation is useful for removing the reactive alkene functionality when it is no longer needed or to explore structure-activity relationships by comparing the unsaturated compound with its saturated counterpart. nih.gov

Cyclization Reactions (e.g., Oxidative Cyclization)

Reactions at the Benzamide (B126) Core

The benzamide core, consisting of the aromatic ring and the amide linkage, offers additional opportunities for derivatization, including electrophilic aromatic substitution and modifications of the amide bond itself.

Substituents on the benzoyl phenyl ring can significantly influence the reactivity of the entire molecule. The electronic nature of these substituents (whether they are electron-donating or electron-withdrawing) can affect reaction pathways and rates. For example, in studies of the collisional dissociation of silver(I) complexes of N-benzylbenzamides, the nature of the substituent on the benzoyl ring determined the preferred fragmentation pathway. rsc.org Electron-donating groups increased the nucleophilicity of the carbonyl oxygen, favoring a 1,5-proton transfer, while electron-withdrawing groups favored an alternative pathway. rsc.org

However, in some complex multi-step reactions, the effect of substituents can be negligible. As noted previously, in the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones, various substituents on the aromatic portion of the quinazoline nucleus had virtually no impact on the reaction's yield or selectivity. beilstein-journals.orgnih.gov This indicates that the reactivity is dominated by the interaction of the PIFA reagent with the butenyl-amide portion of the molecule.

The amide bond is known for its stability due to resonance, making its modification a chemical challenge. nih.gov However, specific strategies have been developed to activate this bond for further reactions. One approach involves the conversion of the C-N amide bond into a C-C bond. This can be achieved under metal-free Friedel-Crafts acylation conditions by first activating the amide, for example, by converting it to a thioamide, which can then react with arenes. nih.gov

Another key modification involves reactions at the amide nitrogen. The N-H bond of a secondary amide like N-3-butenyl-benzamide can be deprotonated to form an amide anion. This anion is a potent nucleophile that can participate in substitution reactions. For instance, the anion of N-3-butenyl-benzamide has been shown to react with activated aromatic compounds like 2-fluoro-1-nitrobenzene in a nucleophilic aromatic substitution to yield N-(3-butenyl)-N-(2-nitrophenyl)benzamide. tandfonline.com This method provides a direct route to N-aryl-N-alkyl-benzamides.

Furthermore, the entire amide functional group can be replaced with a bioisostere—a different functional group that mimics the steric and electronic properties of the amide bond. nih.gov This is a common strategy in medicinal chemistry to improve a molecule's pharmacokinetic properties. For example, a 1,4-disubstituted 1,2,3-triazole ring is often used as a bioisostere for a trans amide bond. nih.gov

Substituent Effects on Reactivity

Synthesis of Structurally Related Analogues and Hybrid Compounds

The scaffold of N-3-butenyl-benzamide serves as a versatile template for chemical modifications, enabling the synthesis of a diverse array of structurally related analogues and hybrid compounds. These derivatization studies are primarily aimed at exploring new chemical spaces, modulating physicochemical properties, and discovering novel biological activities. Key strategies include the incorporation of complex ring systems and the application of modern medicinal chemistry principles like scaffold hopping and bioisosterism.

Incorporation of Heterocyclic Systems

A significant area of research involves the integration of heterocyclic moieties into the N-3-butenyl-benzamide framework. This strategy is widely employed in drug discovery to introduce structural diversity, improve target binding affinity and selectivity, and enhance pharmacokinetic profiles. openmedicinalchemistryjournal.com Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, with over half of FDA-approved small-molecule drugs featuring at least one such ring system. openmedicinalchemistryjournal.com

One prominent synthetic route utilizes the butenyl side chain for cyclization reactions. For instance, 2-(pent-4-enamido)benzamides, which are closely related to N-3-butenyl-benzamide, can undergo thermal intramolecular cyclocondensation to form 2-(3-butenyl)quinazolin-4(3H)-ones. d-nb.infobeilstein-journals.org These quinazolinone intermediates, which incorporate a fused heterocyclic system, can be further elaborated. A subsequent oxidative cyclization initiated by (diacetoxyiodo)benzene (B116549) (PIFA) leads to the regioselective formation of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. d-nb.infobeilstein-journals.org This transformation constructs a complex, sp³-enriched pyrrolo[1,2-a]quinazoline scaffold, which is a close structural analogue of naturally occurring vasicinone (B1682191) alkaloids. beilstein-journals.org

This multi-step synthesis demonstrates how the simple N-alkenyl benzamide structure can be transformed into complex, biologically relevant heterocyclic systems. The substituent on the initial benzamide's aromatic ring has been shown to have minimal effect on the yield or selectivity of the final heterocyclization step. beilstein-journals.org

Table 1: Synthesis of Pyrrolo[1,2-a]quinazolin-5(1H)-ones from Benzamide Precursors d-nb.infobeilstein-journals.org

Another approach involves attaching the N-(butenyl)benzamide moiety to a pre-existing heterocyclic core. This is exemplified in the synthesis of novel acyclic nucleoside analogues. researchgate.net In these studies, a (Z)-4'-benzamido-2'-butenyl side chain is attached to various pyrimidine (B1678525) and purine (B94841) nucleobases, such as uracil (B121893), 5-fluorouracil, and adenine. researchgate.net These compounds merge the structural features of a benzamide with those of nucleosides, creating hybrid molecules with potential as antiviral or cytostatic agents. The N-1 and/or N-3 positions of the pyrimidine ring are common points of attachment for the butenyl side chain. researchgate.net For example, the N-1 4''-fluoro-substituted-benzamide uracil derivative has shown selective inhibitory activity against certain cancer cell lines. researchgate.net

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are cornerstone strategies in medicinal chemistry for lead optimization and the discovery of novel chemotypes with improved properties. nih.govajptr.com Scaffold hopping aims to identify isofunctional molecules with significantly different core structures, while bioisosterism involves replacing an atom or group with another that has broadly similar physicochemical or topological properties. nih.govcambridgemedchemconsulting.com These approaches can be used to enhance biological activity, modify pharmacokinetics, reduce toxicity, or circumvent existing patents. cambridgemedchemconsulting.combhsai.org

While specific, documented examples of scaffold hopping originating directly from N-3-butenyl-benzamide are not prevalent in the reviewed literature, the principles can be readily applied. The core of N-3-butenyl-benzamide can be conceptually dissected into three components: the benzoyl group, the amide linker, and the N-3-butenyl group. Each offers opportunities for modification.

Bioisosteric Replacements:

Bioisosteric replacements can range from simple atom swaps to the exchange of entire functional groups. cambridgemedchemconsulting.com

Phenyl Ring: The phenyl group of the benzamide can be replaced by various heteroaromatic rings such as pyridine (B92270), thiophene, or pyrazole (B372694). bhsai.org This constitutes a classic bioisosteric replacement, potentially altering hydrogen bonding capabilities, metabolic stability, and target interactions. For example, replacing a phenyl with a pyridyl ring introduces a nitrogen atom that can act as a hydrogen bond acceptor. cambridgemedchemconsulting.com

Amide Linker: The amide bond itself can be replaced with bioisosteres to modulate stability and conformational flexibility. Potential replacements include reverse amides, sulfonamides, ureas, or stable ketone linkages.

Butenyl Chain: The flexible butenyl group can be replaced with more constrained cyclic structures, such as cyclobutyl or cyclopentyl rings, or other unsaturated chains to alter the spatial orientation of substituents.

Scaffold Hopping:

Scaffold hopping involves more significant structural changes to the central framework. nih.gov For N-3-butenyl-benzamide, this could involve:

Ring Opening/Closure: The intramolecular cyclization of 2-(pent-4-enamido)benzamides to form quinazolinones is a prime example of a ring-closing scaffold hop. beilstein-journals.orgnih.gov This transforms an acyclic precursor into a rigid, fused heterocyclic system, fundamentally altering the molecular shape and properties.

Heterocycle Replacements: A more drastic hop could replace the entire benzamide core with a completely different scaffold that maintains the key pharmacophoric features. For instance, if the key interactions involve a hydrophobic aromatic group, a hydrogen bond donor/acceptor amide, and a distal hydrophobic alkyl chain, one could design a non-benzamide scaffold, such as a substituted indole (B1671886) or quinoline, that presents these features in a similar three-dimensional arrangement.

The goal of these replacements is to create new molecules with similar or improved biological properties. cambridgemedchemconsulting.com For example, the methanesulfonamide (B31651) group has been shown to be a suitable bioisosteric replacement for a phenolic hydroxyl group in certain dopamine (B1211576) receptor agonists, successfully mimicking its hydrogen bonding ability. u-tokyo.ac.jp Similarly, strategic replacement of hydrogen with fluorine is a common tactic to block metabolic oxidation sites or to modulate the acidity of nearby functional groups. nih.gov

Table 2: Conceptual Bioisosteric Replacements for N-3-butenyl-benzamide

These derivatization strategies highlight the chemical tractability of the N-3-butenyl-benzamide structure and its utility as a starting point for generating diverse and complex molecules with potential applications in various fields of chemical and biological research.

Biological Activity and Mechanistic Insights in Vitro and Preclinical Research

Anti-Enzymatic Activity and Mechanism of Inhibition

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia, a key factor in type 2 diabetes, by delaying carbohydrate digestion. nih.goveuropeanreview.org Research into novel alpha-glucosidase inhibitors has explored various chemical scaffolds, including benzamide (B126) derivatives. While direct studies on the alpha-glucosidase inhibitory activity of Benzamide, N-3-butenyl- are not extensively documented in the provided results, related benzamide and benzothiazine structures have shown significant potential.

For instance, certain 1,2-benzothiazine derivatives have demonstrated potent in vitro α-glucosidase inhibition, with some compounds exhibiting IC50 values significantly lower than the standard drug, acarbose. cmu.ac.th Specifically, compounds with smaller substituents on the benzothiazine nucleus showed good enzyme inhibition. cmu.ac.th A study on novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govmdpi.comthiazin-2-yl)-N-arylacetamides also identified potent α-glucosidase inhibitors, with IC50 values outperforming acarbose. mdpi.com These findings suggest that the broader class of compounds to which N-3-butenyl-benzamide belongs is a promising area for the development of new hypoglycemic agents. The mechanism often involves the blockade of the α-glucosidase enzyme, which is responsible for breaking down polysaccharides into monosaccharides, thereby reducing the intestinal absorption of glucose. mdpi.com

Tubulin Polymerization Inhibition

Tubulin polymerization is a critical process in cell division, and its inhibition is a key mechanism for many anticancer agents. Several studies have highlighted that certain benzamide derivatives act as tubulin polymerization inhibitors. These compounds often bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule formation, which leads to cell cycle arrest in the G2/M phase and subsequently, apoptosis. nih.govmedchemexpress.com

A series of novel azetidinone analogues of combretastatin (B1194345) A-4, where a β-lactam scaffold replaced the ethylene (B1197577) bridge, demonstrated significant inhibition of tubulin polymerization and potent antiproliferative activities in breast cancer cell lines. nih.gov Similarly, certain 2-aminoimidazoline (B100083) derivatives have been shown to inhibit tubulin polymerization effectively, leading to mitotic catastrophe in cancer cells. mdpi.com While direct data on N-3-butenyl-benzamide is limited, related compounds designated as ABIs (Alkenyl Benzamide Derivatives) have shown excellent potency in inhibiting tubulin polymerization by binding to the colchicine site. nih.gov These ABIs exhibited significant antiproliferative activity against various cancer cell lines, including melanoma, with IC50 values often in the nanomolar range. nih.gov

Table 1: In Vitro Activity of Related Tubulin Polymerization Inhibitors

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The antimicrobial potential of benzamide derivatives has been investigated against a range of pathogens. Research has shown that certain small molecules inspired by natural products exhibit potent antimicrobial activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA). frontiersin.org One lead compound, SIMR 2404, demonstrated a minimal inhibitory concentration (MIC) of 2 μg/mL against these challenging strains and also showed moderate activity against Gram-negative bacteria such as Escherichia coli and Acinetobacter baumannii. frontiersin.org Time-kill experiments revealed that this compound could rapidly eradicate bacterial cultures, including persister cells. frontiersin.org

In the realm of antifungal research, while direct studies on N-3-butenyl-benzamide are scarce, related alkaloid analogs have been evaluated. For instance, synthetic 3-alkylpyridine alkaloid analogs have shown fungistatic and fungicidal effects against various Candida species, including C. albicans, C. glabrata, and C. krusei. scielo.br Some of these compounds demonstrated potent fungicidal effects in time-kill curve studies. scielo.br Coordination complexes of Co(III) with diamine ligands have also shown promising antifungal activity against Candida strains, with the most sensitive being C. glabrata. frontiersin.org

Table 2: Antimicrobial Activity of Related Compounds

The search for novel antiviral agents is a continuous effort, with many natural and synthetic compounds being evaluated for their efficacy. benthamscience.comapub.kr While specific data on the anti-HIV activity of Benzamide, N-3-butenyl- is not available in the provided search results, the broader class of benzamide and related heterocyclic compounds has been a subject of interest in antiviral research.

For instance, a series of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives showed moderate to potent activity against wild-type HIV-1. nih.gov One compound in this series was identified as particularly promising with a low EC50 value. nih.gov Other studies have explored pyrazole (B372694) derivatives synthesized from 3-benzoylbenzofurans, which have shown potent inhibition of HIV-1, acting as either non-nucleoside reverse transcriptase inhibitors or entry inhibitors. rsc.org The anti-HIV activity of natural products continues to be a significant area of research, with numerous compounds from plants showing promise. benthamscience.comlongdom.orgresearchgate.net Additionally, research on other viruses, such as SARS-CoV-2, has shown that certain uracil (B121893) derivatives can exhibit broad antiviral effects. nih.gov

Evaluation Against Specific Pathogens

Anti-Proliferative and Cytotoxic Effects on Cancer Cell Lines

Benzamide derivatives have demonstrated significant anti-proliferative and cytotoxic effects across a variety of cancer cell lines. nih.govnih.gov Studies on Alkenyl Benzamide Derivatives (ABIs) have shown excellent antiproliferative activity, with IC50 values often below 100 nM against melanoma cell lines like A375. nih.gov These compounds have shown potency comparable to established chemotherapy agents like paclitaxel (B517696) and colchicine. nih.gov

The cytotoxic activity of benzamide-related structures is not limited to melanoma. For example, 3-aminobenzamide (B1265367) has an antiproliferative effect on the human carcinoma cell line A431. nih.gov Furthermore, various natural and synthetic compounds containing related structural motifs have been tested against a panel of cancer cells. For instance, extracts from certain plants have shown cytotoxic activity against breast cancer cell lines (MDA-MB-231 and MCF-7) and digestive cancer cell lines. plos.orgbrieflands.com Some quinolone derivatives have exhibited selective cytotoxicity, inhibiting the growth of cancer cells without significantly affecting normal cells. nih.gov The mechanism of action often involves the induction of apoptosis and disruption of the cell cycle. nih.govwaocp.org

Table 3: Cytotoxic Activity of Benzamide, N-3-butenyl- and Related Compounds on Cancer Cell Lines

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism through which N-substituted benzamides exert their cytotoxic effects on cancer cells. Research using declopramide, a structural analogue, as a lead compound has provided significant insights into this process. In murine 70Z/3 pre-B cells and human promyelocytic cancer HL60 cells, N-substituted benzamides have been shown to induce apoptosis at concentrations above 250 μM. nih.govnih.gov

The apoptotic pathway initiated by these compounds involves several key molecular events:

Mitochondrial Pathway Activation : The process is characterized by the release of cytochrome c from the mitochondria into the cytosol. nih.govresearchgate.net

Caspase Activation : The release of cytochrome c leads to the activation of caspase-9, a critical initiator caspase in the intrinsic apoptotic pathway. nih.govnih.gov This is further supported by the finding that the broad-spectrum caspase inhibitor zVADfmk and the specific caspase-9 inhibitor zLEDHfmk can inhibit this induced apoptosis and improve cell viability. nih.govnih.govresearchgate.net In contrast, the caspase-8 inhibitor zIEDHfmk has a lesser effect, suggesting the primary involvement of the mitochondrial pathway rather than the death receptor pathway. nih.govnih.gov

Bcl-2 Regulation : Overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells has been shown to inhibit declopramide-induced apoptosis, confirming the importance of the Bcl-2 family of proteins in regulating this process. nih.govresearchgate.net

Cell Cycle Arrest : Prior to the onset of apoptosis, these benzamides induce a cell cycle block at the G2/M phase. nih.govnih.gov This cell cycle arrest occurs independently of caspase activity and is observed even in cells overexpressing Bcl-2. nih.govresearchgate.net

p53 Independence : While the tumor suppressor protein p53 can be induced by these compounds in some cell lines, the apoptotic mechanism and the G2/M cell cycle block are not dependent on p53 activation. nih.govnih.gov This was demonstrated in p53-deficient HL60 cells, which still underwent apoptosis and cell cycle arrest upon treatment. nih.govresearchgate.net

Histone deacetylase inhibitors (HDACi), a class of drugs that includes benzamides, are recognized for their ability to cause growth arrest, differentiation, and apoptosis in tumor cells. scispace.com

Table 1: Mechanistic Steps in Benzamide-Induced Apoptosis

| Mechanistic Step | Observation | Supporting Evidence |

|---|---|---|

| Mitochondrial Involvement | Release of cytochrome c into the cytosol. nih.govresearchgate.net | Observed in 70Z/3 and HL60 cells treated with declopramide. nih.gov |

| Caspase Cascade | Activation of caspase-9. nih.govnih.gov | Apoptosis blocked by caspase-9 inhibitors (zLEDHfmk). nih.govnih.gov |

| Apoptosis Regulation | Inhibited by Bcl-2 overexpression. nih.govresearchgate.net | Transfected 70Z/3 cells showed resistance to apoptosis. nih.govresearchgate.net |

| Cell Cycle | G2/M phase block precedes apoptosis. nih.govnih.gov | Observed even in the presence of caspase inhibitors. nih.govresearchgate.net |

| p53 Role | Apoptosis occurs independently of p53 status. nih.govnih.gov | Demonstrated in p53-deficient HL60 cells. nih.govresearchgate.net |

Antiprion Activity

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). Small molecules that can inhibit the aggregation of PrPSc are considered potential therapeutic agents. While direct studies on Benzamide, N-3-butenyl- are limited, research on related structures provides a framework for its potential in this area.

Studies have reported that various small molecules can inhibit prion aggregation. nih.gov For instance, acylthiosemicarbazide analogues have been shown to inhibit the formation of prion aggregates, with some compounds demonstrating near-complete inhibition in a prion aggregation formation assay (PAFA). nih.gov These compounds were also capable of disaggregating pre-existing aggregates in vitro and reducing PrPSc levels in cultured cells with permanent prion infection. nih.gov

Compounds that target the cellular prion protein PrPC have the potential for therapeutic benefit. google.com Ligands binding to specific domains of PrPC can stabilize the protein and inhibit its conversion to the pathogenic PrPSc form. google.com This suggests that benzamide derivatives could be designed to interact with PrPC and prevent the conformational changes that lead to prion disease.

Neuroprotective Effects (In Vitro Models)

The neuroprotective potential of benzamide derivatives has been investigated in various in vitro models of neurodegenerative diseases, such as Alzheimer's disease. These studies often use neurotoxins like amyloid-beta (Aβ) peptides or 6-hydroxydopamine (6-OHDA) to induce neuronal damage and then assess the ability of the compounds to mitigate this toxicity. researchgate.netnih.govmdpi.com

In one study, a library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives was evaluated for the ability to inhibit the aggregation of Aβ42 and protect against its neurotoxicity. researchgate.net Select compounds were tested for their neuroprotective effects on HT22 hippocampal neuronal cells treated with Aβ42. The results showed that these benzamide derivatives could significantly improve cell viability in the presence of the neurotoxic peptide. researchgate.net

The mechanisms underlying these neuroprotective effects are multifaceted and can include:

Inhibition of Protein Aggregation : Directly interfering with the formation of toxic protein aggregates like Aβ plaques. researchgate.net

Antioxidant and Anti-inflammatory Effects : Protecting neurons from oxidative stress and inflammation, which are key pathological features of neurodegenerative diseases. mdpi.com

Modulation of Signaling Pathways : Activating pro-survival pathways such as the PI3K/AKT pathway and the BDNF-TrkB-CREB pathway, which are crucial for neuronal survival and synaptic plasticity. mdpi.com

Reduction of Apoptotic Signaling : Alleviating toxin-induced apoptotic signaling, such as the activation of caspase-3. nih.gov

For example, certain natural products with neuroprotective properties have been shown to reverse Aβ-induced neuronal toxicity, reduce the release of lactate (B86563) dehydrogenase (LDH) indicating less membrane damage, and alleviate Aβ-triggered apoptotic signaling. nih.gov Similarly, various compounds have demonstrated the ability to protect neuronal cells from damage induced by neurotoxins like 6-OHDA and paraquat, which are used to model Parkinson's disease in vitro. mdpi.com

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of benzamide derivatives influences their biological activity and for designing more potent and selective compounds. mdpi.com

Impact of Substituents on Biological Efficacy

The type and position of substituents on the benzamide scaffold play a critical role in determining the compound's biological efficacy. researchgate.net

Electronic Effects : The electronic properties of substituents are highly influential. In studies of benzamide analogues as positive allosteric modulators of the mGluR5 receptor, it was found that electronegative aromatic substituents in the para-position of the benzamide ring increase potency. nih.gov Furthermore, the addition of a halogen atom in the ortho-position of an associated phenyl ring further enhanced both binding and functional activity. nih.gov In a different context, a series of 3-substituted benzamide derivatives related to imatinib (B729) were evaluated as Bcr-Abl kinase inhibitors, with 3-halogenated and 3-trifluoromethylated derivatives being identified as highly potent. nih.gov

Steric and Lipophilic Properties : SAR analysis of dual NK1/NK2 receptor antagonists derived from DNK333 revealed that the steric, electronic, and lipophilic characteristics of substituents in the benzamide portion are crucial for activity at both receptors. nih.gov For instance, a 3,5-dinitro substituted benzamide compound was found to be a potent and balanced dual antagonist. nih.gov The lipophilicity of a compound can enhance its interaction with hydrophobic amino acids in a target protein, potentially leading to better activity. nih.gov

Specific Substituent Effects : In a series of acyclic nucleoside analogues bearing a benzamide moiety, an N-1 4''-fluoro-substituted-benzamide uracil derivative demonstrated marked and selective inhibitory activity against the growth of MCF-7 breast cancer cells. researchgate.net This highlights the specific and sometimes dramatic effect a single substituent can have on biological selectivity and efficacy.

Table 2: Influence of Substituents on the Biological Activity of Benzamide Analogues

| Compound Series / Target | Substituent Type | Position | Effect on Efficacy | Reference |

|---|---|---|---|---|

| mGluR5 Modulators | Electronegative (e.g., Nitro, Cyano) | para-position of benzamide | Increased potency. nih.gov | nih.gov |

| mGluR5 Modulators | Halogen (e.g., Fluoro) | ortho-position of 1-phenyl ring | Further increased binding and function. nih.gov | nih.gov |

| Bcr-Abl Kinase Inhibitors | Halogen, Trifluoromethyl | 3-position of benzamide | High potency. nih.gov | nih.gov |

| NK1/NK2 Antagonists | Dinitro | 3,5-positions of benzamide | Potent and balanced dual activity. nih.gov | nih.gov |

| Anticancer Nucleoside Analogues | Fluoro | 4''-position of benzamide | Selective activity against MCF-7 cells. researchgate.net | researchgate.net |

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying these features is key to rational drug design.

For benzamide derivatives, several pharmacophoric models have been proposed depending on the biological target: